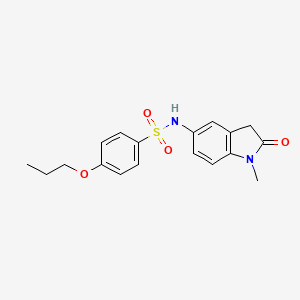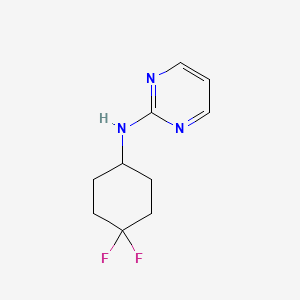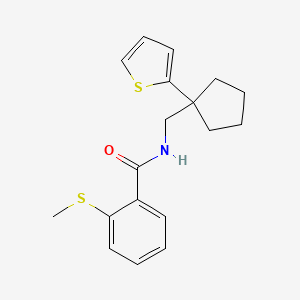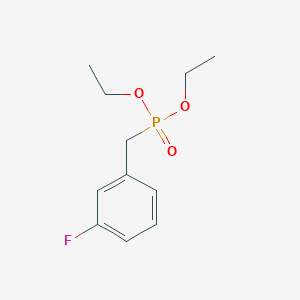
N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide is a synthetic organic compound with a complex structure It belongs to the class of sulfonamides, which are known for their diverse biological activities
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the indoline core, followed by the introduction of the sulfonamide group and the propoxybenzene moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wirkmechanismus
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by the sulfonamide group, which can form strong hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-methyl-2-oxoindolin-5-yl)cinnamamide
- N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
- N-(4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide
Uniqueness
Compared to similar compounds, N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide stands out due to its unique propoxybenzene moiety, which can enhance its biological activity and specificity. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-10-24-15-5-7-16(8-6-15)25(22,23)19-14-4-9-17-13(11-14)12-18(21)20(17)2/h4-9,11,19H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDMYARRUEEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2482679.png)
![4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine](/img/structure/B2482682.png)
![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea](/img/structure/B2482688.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea](/img/structure/B2482689.png)
![4,6-Dimethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-2-carboxamide](/img/structure/B2482691.png)
![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)

![1-(4-Chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2482694.png)
